Cinerin II

Description

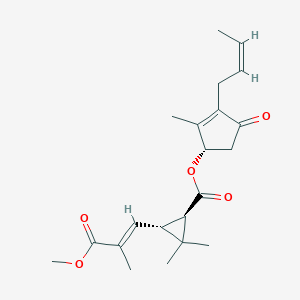

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S)-3-[(Z)-but-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-7-8-9-14-13(3)17(11-16(14)22)26-20(24)18-15(21(18,4)5)10-12(2)19(23)25-6/h7-8,10,15,17-18H,9,11H2,1-6H3/b8-7-,12-10+/t15-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCRDCOTRILILT-WOBDGSLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041788 | |

| Record name | Cinerin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; [Merck Index] | |

| Record name | Cinerin II | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 182-184 °C at 0.001 mm Hg | |

| Record name | CINERIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in alcohol, petroleum ether (less soluble than cinerin I), kerosene, carbon tetrachloride, ethylene dichloride, nitromethane | |

| Record name | CINERIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Cinerin II | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Viscous liquid | |

CAS No. |

121-20-0 | |

| Record name | Cinerin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinerin II [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinerin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(but-2-enyl)-2-methyl-4-oxocyclopent-2-enyl2,2-dimethyl-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINERIN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J204A0Y0JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINERIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Derivation of Cinerin Ii

Natural Sources and Extraction Methodologies of Cinerin II

Chrysanthemum cinerariifolium as the Primary Botanical Source

The primary and most commercially significant botanical source of this compound is the Dalmatian chrysanthemum, Chrysanthemum cinerariifolium (syn. Tanacetum cinerariifolium). plantaanalytica.combiosynth.comnih.gov This perennial plant is cultivated globally for its production of pyrethrins (B594832), which are concentrated in the flower heads, specifically within the achenes. maxapress.comresearchgate.net The total pyrethrin content in the dried flower heads of wild populations typically ranges from 0.36% to 1.3%, while cultivated varieties can exhibit higher concentrations. maxapress.comresearchgate.net Pyrethrins are a mixture of six distinct but structurally related insecticidal esters, including this compound. plantaanalytica.complantaanalytica.com The crude extract from the flowers contains a blend of these compounds, with the relative abundance of each varying between different plant populations and cultivars. maxapress.comnih.gov

| Pyrethrin Type | Compound Name | Acid Moiety | Alcohol Moiety |

|---|---|---|---|

| Type I | Pyrethrin I | Chrysanthemic Acid | Pyrethrolone |

| Cinerin I | Chrysanthemic Acid | Cinerolone | |

| Jasmolin I | Chrysanthemic Acid | Jasmolone | |

| Type II | Pyrethrin II | Pyrethric Acid | Pyrethrolone |

| This compound | Pyrethric Acid | Cinerolone | |

| Jasmolin II | Pyrethric Acid | Jasmolone |

Other Plant Species Exhibiting this compound Presence

While Chrysanthemum cinerariifolium is the principal source of natural pyrethrins, other species within the Tanacetum genus, such as T. coccineum (Persian pyrethrum), are also known to possess insecticidal properties. maxapress.com However, the concentration of pyrethrins in T. cinerariifolium is significantly higher, which is why it was adopted for commercial production over T. coccineum. maxapress.com Research indicates that pyrethrin synthesis genes are present and expressed in T. coccineum, confirming its capacity to produce these compounds. nih.gov Nevertheless, for industrial extraction and isolation of this compound, C. cinerariifolium remains the exclusive botanical source.

Chromatographic Isolation and Purification Techniques for this compound

The extraction of this compound from dried C. cinerariifolium flowers begins with the processing of the flower heads to obtain a crude extract containing the mixture of all six pyrethrins. herts.ac.uk Isolating this compound from this complex mixture requires sophisticated separation techniques. Chromatography is the primary method used for the isolation and purification of the individual pyrethrin esters. herts.ac.uk

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the quantitative determination of the six pyrethrin components. nih.gov Normal-phase HPLC, in particular, has proven effective in separating the esters. nih.gov Other methods, such as HPLC combined with a diode-array detector (HPLC-DAD) and gas chromatography (GC) coupled with mass spectrometry (GC-MS), are also employed for the precise separation, identification, and quantification of this compound from the extract. researchgate.netresearchgate.net Following chromatographic separation, the collected fraction containing this compound undergoes further purification steps to yield the isolated compound. herts.ac.uk

Enzymatic Pathways in this compound Biosynthesis

The biosynthesis of this compound is a complex process that combines elements from two major metabolic pathways to form its distinct acid and alcohol components, which are then joined by an ester bond. nih.govnih.gov

Precursor Derivation: Mevalonate (MVA) and Methylerythritol-4-Phosphate (MEP) Pathways

Isoprenoids, the class of compounds to which the acid moiety of this compound belongs, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.org In plants, two distinct pathways are responsible for producing IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol-4-phosphate (MEP) pathway, located in the plastids. wikipedia.orgnih.gov

The acid moiety of this compound, pyrethric acid, is a monoterpenoid. nih.gov Its biosynthesis begins with DMAPP that is specifically derived from the plastidial MEP pathway. nih.govnih.gov The alcohol moiety, cinerolone, originates from the octadecanoid pathway, which is responsible for the synthesis of jasmonic acid, a plant hormone. nih.govnih.gov

Formation of Acid and Alcohol Moieties in this compound

The formation of this compound requires the independent synthesis of its two constituent parts, pyrethric acid and cinerolone, followed by their enzymatic esterification. nih.gov

Acid Moiety Synthesis (Pyrethric Acid): The synthesis of pyrethric acid is a multi-step enzymatic process. nih.govnih.gov

Chrysanthemyl Diphosphate Formation: The pathway begins with the condensation of two DMAPP molecules, derived from the MEP pathway, to form chrysanthemyl diphosphate (CDP). This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS). researchgate.netnih.govnih.gov

Chrysanthemic Acid Formation: CDP is converted to trans-chrysanthemol. nih.gov Subsequently, a two-step oxidation process, catalyzed sequentially by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), transforms trans-chrysanthemol into trans-chrysanthemic acid. nih.govnih.gov

Conversion to Pyrethric Acid: Chrysanthemic acid is the precursor for pyrethric acid. researchgate.net This conversion involves further enzymatic modifications, including hydroxylation by chrysanthemol 10-hydroxylase (CHH) and processing by a methyltransferase (MT), to yield the final pyrethric acid moiety. nih.gov

Alcohol Moiety Synthesis (Cinerolone): The alcohol component of this compound is cinerolone. nih.gov The rethrolone alcohols (cinerolone, jasmolone, and pyrethrolone) are derived from the jasmonic acid biosynthetic pathway. nih.gov While the pathways for jasmolone and pyrethrolone are better understood, the specific enzyme responsible for the conversion of precursors to cinerolone has not yet been definitively identified. nih.govnih.gov It is known that jasmone can be converted to jasmolone by jasmone hydroxylase (JMH), and jasmolone can be further converted to pyrethrolone by pyrethrolone synthase (PYS). nih.govnih.gov The precise route to cinerolone remains an area of ongoing research. nih.govnih.gov

Final Esterification: The concluding step in the biosynthesis of this compound is the esterification of the pyrethric acid moiety with the cinerolone alcohol moiety. nih.gov This crucial reaction is catalyzed by a GDSL lipase-like protein (GLIP), which forms the final ester, this compound. nih.govresearchgate.net

| Enzyme | Abbreviation | Function in Pyrethrin Biosynthesis |

|---|---|---|

| Chrysanthemyl Diphosphate Synthase | CDS | Catalyzes the condensation of two DMAPP molecules to form chrysanthemyl diphosphate. nih.gov |

| Alcohol Dehydrogenase | ADH | Oxidizes trans-chrysanthemol to trans-chrysanthemal. nih.gov |

| Aldehyde Dehydrogenase | ALDH | Oxidizes trans-chrysanthemal to trans-chrysanthemic acid. nih.gov |

| Chrysanthemol 10-hydroxylase | CHH | Hydroxylates chrysanthemic acid in the pathway to pyrethric acid. nih.gov |

| Jasmone Hydroxylase | JMH | Converts jasmone to jasmolone. nih.gov |

| Pyrethrolone Synthase | PYS | Converts jasmolone to pyrethrolone. nih.gov |

| GDSL Lipase-like Protein | GLIP | Catalyzes the final esterification of the acid and alcohol moieties to form pyrethrins. nih.gov |

Pyrethric Acid Formation

The formation of pyrethric acid is a multi-step process that begins with the condensation of two dimethylallyl diphosphate (DMAPP) molecules nih.govmaxapress.com. This reaction is catalyzed by chrysanthemyl diphosphate synthase (CDS) to produce chrysanthemyl diphosphate (CPP) maxapress.commaxapress.com. The CPP is then converted to trans-chrysanthemol, a reaction that may be facilitated by a Nudix-like phosphatase enzyme maxapress.commaxapress.com.

Subsequently, trans-chrysanthemol undergoes a two-step oxidation process to yield trans-chrysanthemic acid nih.gov. These steps are catalyzed by the enzymes alcohol dehydrogenase 2 (TcADH2) and aldehyde dehydrogenase 1 (TcALDH1), which transform the alcohol into its corresponding aldehyde and then into the acid form maxapress.commaxapress.comnih.gov. The pathway then diverges to form pyrethric acid. The chrysanthemic acid is processed by chrysanthemol 10-hydroxylase (CHH) and then 10-carboxychrysanthemic acid 10-methyltransferase (CCMT) methylates the carboxyl group, yielding the final pyrethric acid moiety maxapress.commaxapress.comnih.gov.

Cinerolone Biosynthesis

The alcohol moiety of this compound, cinerolone, is derived from the jasmonic acid (JA) biosynthetic pathway maxapress.commaxapress.comoup.com. This pathway begins with linolenic acid and involves a series of enzymatic reactions oup.com. Key enzymes in the initial stages of the JA pathway, which are shared with the biosynthesis of rethrolones, include lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) nih.govmaxapress.comoup.com. These enzymes contribute to the formation of 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonates newswise.com.

While the general pathway leading to the rethrolone backbone is established, the specific enzymatic steps that convert JA pathway intermediates into jasmone and subsequently into cinerolone have not been fully elucidated and remain an area of ongoing research newswise.comnih.govresearchgate.netmdpi.com. It is known that jasmone is converted to jasmolone by jasmone hydroxylase (JMH), but the enzyme responsible for the conversion of jasmolone to cinerolone has not yet been identified newswise.commdpi.com.

Esterification Reactions in this compound Synthesis

The final step in the biosynthesis of this compound is the esterification of the pyrethric acid moiety with the cinerolone alcohol moiety maxapress.comfrontiersin.org. This crucial reaction is catalyzed by a GDSL lipase-like protein, referred to as TcGLIP nih.govnewswise.comnih.gov. This enzyme links the acid and alcohol components to form the final this compound ester molecule nih.govnewswise.com. Research indicates that the precursors are synthesized in the glandular trichomes on the plant's ovaries, while the final esterification step, catalyzed by enzymes like TcGLIP, occurs within the ovary tissues themselves maxapress.comportlandpress.com.

Key Enzymes and Genes Involved in this compound Biosynthesis

The biosynthesis of this compound is a coordinated process involving numerous enzymes encoded by specific genes. The expression of these genes is tightly regulated and localized to specific plant tissues, primarily the flower heads nih.govnih.gov.

| Enzyme | Abbreviation | Gene | Role in this compound Biosynthesis |

|---|---|---|---|

| Chrysanthemyl Diphosphate Synthase | CDS / CHS | TcCHS | Catalyzes the initial condensation of two DMAPP molecules to form chrysanthemyl diphosphate, the first committed step in the acid moiety synthesis nih.govmaxapress.comnih.gov. |

| Alcohol Dehydrogenase 2 | ADH2 | TcADH2 | Oxidizes trans-chrysanthemol to its aldehyde form (chrysanthemal) maxapress.commaxapress.comnih.gov. |

| Aldehyde Dehydrogenase 1 | ALDH1 | TcALDH1 | Oxidizes chrysanthemal to chrysanthemic acid maxapress.commaxapress.comnih.gov. |

| Chrysanthemol 10-hydroxylase | CHH | TcCHH | Hydroxylates chrysanthemic acid as a step towards pyrethric acid nih.govportlandpress.com. |

| 10-carboxychrysanthemic acid 10-methyltransferase | CCMT | TcCCMT | Catalyzes the final methylation step to form pyrethric acid maxapress.commaxapress.com. |

| Lipoxygenase | LOX | TcLOX | An initial enzyme in the jasmonic acid pathway, leading to the cinerolone precursor maxapress.comoup.com. |

| Allene Oxide Synthase | AOS | TcAOS | A key enzyme in the jasmonic acid pathway that contributes to the synthesis of the alcohol moiety maxapress.comoup.com. |

| Allene Oxide Cyclase | AOC | TcAOC | Functions in the jasmonic acid pathway downstream of AOS nih.govmaxapress.comoup.com. |

| GDSL Lipase-like Protein | GLIP | TcGLIP | Catalyzes the final esterification of pyrethric acid and cinerolone to form this compound nih.govnewswise.comnih.gov. |

Regulation of this compound Biosynthesis in Plants

The production of this compound and other pyrethrins in Tanacetum cinerariifolium is a highly regulated process, influenced by both internal genetic factors and external environmental cues. This regulation ensures that the plant can produce these defensive compounds when needed, such as in response to herbivore attacks nih.govoup.com.

Transcriptional Regulation and Gene Expression

The biosynthesis of pyrethrins is controlled at the transcriptional level by a network of transcription factors (TFs) that bind to the promoter regions of the biosynthetic genes, thereby activating or repressing their expression nih.govfrontiersin.org. Several families of TFs have been identified as key regulators.

For instance, the transcription factor TcMYC2 plays a crucial role in the jasmonate signaling pathway and positively regulates the expression of key pyrethrin biosynthesis genes, including TcAOC, TcCHS, and TcGLIP, by directly binding to specific motifs in their promoters nih.govoup.comnewswise.com. Overexpression of TcMYC2 has been shown to significantly increase the expression of these genes, leading to enhanced pyrethrin accumulation nih.govoup.com. Other transcription factors, such as TcMYB8, TcbZIP60, and TcbHLH14, also influence the expression of genes involved in the synthesis pathway newswise.comportlandpress.com. Analysis of the promoter regions of genes like CHS, AOC, GLIP, and ALDH reveals the presence of hormone-responsive elements, indicating a complex regulatory network frontiersin.org.

Environmental and Hormonal Influences on Production

The production of this compound is significantly influenced by plant hormones, which often act as signaling molecules in response to environmental stimuli frontiersin.org. Jasmonates, including jasmonic acid (JA) and its volatile derivative methyl jasmonate (MeJA), are particularly important oup.comnewswise.com.

Application of MeJA to pyrethrum plants has been shown to rapidly upregulate the expression of most known pyrethrin biosynthesis genes, leading to an increase in the total pyrethrin content nih.govfrontiersin.orgoup.com. Jasmonates function as both substrates for the alcohol moiety and as signaling hormones that trigger the entire biosynthetic pathway newswise.com. This dual role highlights the intricate regulation where a phytohormone's precursor is also a key component of a major defense compound nih.gov.

Environmental factors also play a pivotal role. Mechanical damage to the leaves, simulating an insect attack, can rapidly increase pyrethrin content and lead to the accumulation of jasmonates nih.govoup.com. Similarly, moderate drought conditions have been noted to affect pyrethrin accumulation maxapress.com. Plant growth regulators like gibberellins, IAA, and ABA can also enhance pyrethrin accumulation maxapress.comnewswise.com.

Biotechnological Approaches for this compound Production

This compound is one of the six insecticidal esters that constitute the natural pesticide pyrethrum, extracted from the flower heads of Chrysanthemum cinerariifolium (also known as Dalmatian chrysanthemum or pyrethrum). biosynth.complantaanalytica.com As a component of the "pyrethrins II" group, this compound is a monoterpene ester of pyrethric acid. researchgate.net The significant commercial value of pyrethrins, coupled with the challenges of traditional cultivation, has spurred research into biotechnological methods to enhance and sustain their production. nih.gov These advanced approaches aim to overcome limitations such as variable pyrethrin content in plants and the specific agro-climatic conditions required for cultivation. researchgate.netnih.gov

Cell and Tissue Culture of Chrysanthemum cinerariifolium for this compound Augmentation

The in vitro cultivation of plant cells and tissues represents a promising alternative to conventional agriculture for producing valuable secondary metabolites like this compound. nih.gov This technology allows for the controlled production of specific compounds under optimized laboratory conditions, independent of geographical and climatic constraints. mdpi.com Research into C. cinerariifolium has explored various in vitro systems, including callus, shoot, root, and cell suspension cultures, to augment the yield of pyrethrins, including this compound. nih.govnih.gov

While the technology for plant cell culture is established, its large-scale industrial application for pyrethrin production has been limited due to challenges in economic viability and technological scalability. nih.gov A significant hurdle has been the development of a standardized protocol for establishing callus cultures capable of producing high concentrations of pyrethrins. nih.gov

Studies have demonstrated the feasibility of producing pyrethrins from callus, cell, and hairy root cultures of C. cinerariifolium. Researchers have utilized various plant growth regulators to initiate callus formation and stimulate the production of these compounds. nih.gov The choice of explant (the plant part used to start the in vitro culture) appears to have minimal influence on the potential for pyrethrin production. nih.gov The focus remains on optimizing culture conditions and selecting high-yielding cell lines to improve the economic feasibility of this approach.

Table 1: Investigated In Vitro Culture Systems for Pyrethrin Production in C. cinerariifolium

| Culture System | Objective | Key Findings | Reference |

|---|---|---|---|

| Callus Cultures | Establish high-yielding cell lines for pyrethrin synthesis. | Feasibility demonstrated; production is correlated with the content in the original plant. Requires protocol standardization for high yields. | nih.gov |

| Cell Suspension Cultures | Large-scale production in bioreactors. | Explored as a method for industrial production, but faces economic and scalability challenges. | nih.gov |

| Hairy Root Cultures | Stable and high-level production of secondary metabolites. | Investigated as a potential system for pyrethrin synthesis. | nih.gov |

| Shoot & Root Cultures | Organized tissue systems for metabolite production. | Part of the broader research into in vitro alternatives for pyrethrin extraction. | nih.gov |

Recombinant DNA Technologies and Pathway Engineering for this compound

Recombinant DNA technology offers a powerful strategy to manipulate the genetic pathways responsible for the biosynthesis of secondary metabolites, thereby enhancing the production of desired compounds like this compound. uobaghdad.edu.iqnih.gov This approach, often referred to as metabolic pathway engineering, involves identifying, isolating, and modifying the genes that encode the enzymes and regulatory proteins in the target biosynthetic pathway. iipseries.org

The biosynthesis of pyrethrins, including this compound, is a complex process derived from two independent pathways: the terpenoid pathway, which produces the acid moiety (pyrethric acid for this compound), and the jasmonic acid (JA) pathway, which yields the alcohol moiety (cinerolone). frontiersin.org Gene manipulation can be used to improve the yield of existing biomolecules, alter pathways for synthesis, and introduce these pathways into heterologous hosts for production. uobaghdad.edu.iq

Another strategy involves heterologous expression, where the biosynthetic pathway genes from C. cinerariifolium are transferred into a different host organism, such as a microbe or a model plant like tobacco or tomato. frontiersin.org This approach could enable large-scale, industrial production in controlled bioreactors. uobaghdad.edu.iq While researchers have successfully engineered the production of pyrethrin precursors, such as trans-chrysanthemic acid, in heterologous systems, the reconstruction of the complete pathway to produce the final esterified compounds like this compound has proven to be complex and has not yet been fully achieved. frontiersin.orgresearchgate.netmaxapress.com

Table 2: Key Genes and Transcription Factors in Pyrethrin Biosynthesis Targeted for Engineering

| Gene/Factor | Function | Potential Engineering Application | Reference |

|---|---|---|---|

| TcCHS | Chrysanthemyl diphosphate synthase; a key enzyme in the acid moiety pathway. | Overexpression to increase the supply of the acid precursor. | nih.gov |

| TcAOC | Allene oxide cyclase; involved in the jasmonic acid (alcohol moiety) pathway. | Upregulation to enhance the production of the alcohol precursor. | frontiersin.orgnih.gov |

| TcGLIP | GDSL lipase-like protein; catalyzes the final esterification step to form pyrethrins. | Overexpression or modification to improve the final synthesis step. | nih.gov |

| TcMYC2 | Transcription factor; positively regulates TcCHS, TcAOC, and TcGLIP. | Overexpression in T. cinerariifolium to upregulate the entire pathway. | nih.gov |

| TcbZIP60 | Transcription factor; positively regulates TcCHS and TcAOC. | Engineering to improve pyrethrin production in T. cinerariifolium. | frontiersin.org |

Mechanism of Action and Biological Activity of Cinerin Ii

Neurophysiological Interactions of Cinerin II

The primary mode of action for this compound involves its interaction with voltage-gated sodium channels in neuronal membranes, leading to characteristic neurophysiological disturbances.

This compound, as a pyrethrin, primarily targets the voltage-gated sodium channels located in the nerve cells of insects nih.govresearchgate.net. These compounds function by binding to these channels and prolonging their open state researchgate.netnih.gov. This sustained opening disrupts the normal process of nerve signal transmission, as it prevents the channels from closing properly, leading to a prolonged action potential or a breakdown in electrical signaling within the nervous system nih.gov. The magnitude of this effect on sodium influx is notably dependent on temperature, with a more pronounced impact observed under cooler conditions cdc.gov.

The prolonged activation of voltage-gated sodium channels by this compound results in continuous nerve excitation nih.gov. This leads to the observation of regular, rhythmic, and spontaneous repetitive nerve discharges in insect and crustacean nerve-muscle preparations nih.govnih.govsmolecule.com. Electrophysiological studies confirm that pyrethrins (B594832) induce these repetitive discharges and can also cause a conduction block in nerves nih.govnih.govsmolecule.com. The symptoms of pyrethrin poisoning in insects typically progress through stages of excitation, convulsions, and paralysis, ultimately leading to death nih.gov.

Natural pyrethrins, including this compound, are a group of six insecticidal compounds derived from Chrysanthemum flowers unl.eduwikipedia.orgmerckvetmanual.comcdc.gov. These include Pyrethrin I, Pyrethrin II, Cinerin I, this compound, Jasmolin I, and Jasmolin II unl.eduwikipedia.orgmerckvetmanual.comcdc.gov. While all pyrethrins share the common mechanism of modulating voltage-gated sodium channels, their specific activities can vary; for instance, Pyrethrin I is often recognized for its lethality, whereas Pyrethrin II is more known for its rapid knockdown effect unl.edumerckvetmanual.commontana.edu.

Synthetic pyrethroids, such as Deltamethrin and Permethrin, are chemically engineered analogues of natural pyrethrins designed for enhanced stability, potency, and longer residual activity merckvetmanual.commontana.edu. Like their natural counterparts, synthetic pyrethroids also act as sodium channel modulators nih.govherts.ac.ukherts.ac.uk. Pyrethroids are broadly classified into Type I and Type II based on their structural features and neurophysiological effects. Type I compounds, which include natural pyrethrins, interfere with the axonal Na+ gate, causing delayed repolarization and repetitive nerve discharges merckvetmanual.comcdc.gov. Type II pyrethroids also affect the Na+ gate but typically do so without inducing repetitive discharges merckvetmanual.comcdc.gov.

Insecticidal Efficacy of this compound

This compound, as part of the pyrethrin complex, is known for its contribution to the rapid "knockdown" effect observed in insects researchgate.netnih.govmontana.edu. This rapid paralysis is a direct consequence of the sustained nerve excitation caused by the compound's interaction with sodium channels researchgate.netnih.gov. Following knockdown, sufficient concentrations of this compound lead to insect mortality researchgate.netnih.gov. If the concentration is sub-lethal, insects may exhibit repellency, causing them to leave the treated area rather than succumbing to the effects researchgate.net. Efficacy assessments in bioassays often use criteria such as achieving ≥95% knockdown or ≥80% mortality to determine effectiveness nih.gov.

Pyrethrins, including this compound, exert neurotoxic effects on a broad spectrum of insects nih.gov. They are effective against a wide range of insect and mite pests herts.ac.uk. Research has demonstrated their repellency and insecticidal activity against various species, including mosquitoes (e.g., Aedes and Anopheles genera) and Argentine ants (Iridomyrmex humilis) unl.eduresearchgate.net.

Repellent Properties

Beyond its insecticidal action, this compound also exhibits significant repellent properties. wikipedia.orgherts.ac.ukherts.ac.ukpareto.go.tznih.govbiomedres.us At concentrations insufficient to cause immediate knockdown or mortality, pyrethrins, including this compound, can deter insects, prompting them to vacate a treated area. researchgate.netwikipedia.org Research has demonstrated that pyrethrum vapor, which contains this compound, induces spatial (non-contact) repellency in mosquitoes such as Aedes albopictus. nih.gov Specifically, this compound, along with Pyrethrin I, Pyrethrin II, and Jasmolin II, has been identified as activating olfactory-receptor neurons, thereby eliciting this spatial repellency. nih.gov

Cellular and Subcellular Effects of this compound

At the cellular and subcellular levels, the primary impact of this compound is on the nerve cells, specifically through its interaction with voltage-gated sodium channels. plantaanalytica.comresearchgate.netfood.gov.uknih.govherts.ac.ukcymitquimica.combiosynth.compatsnap.comncats.iomdpi.comnih.govcdc.gov this compound binds to the membrane lipid phase in the immediate vicinity of these channels, altering their kinetics and preventing the normal repolarization of the nerve membrane. nih.govnih.gov This leads to a prolonged negative afterpotential and continuous neuronal firing. nih.govnih.gov

Synergistic Effects with Other Compounds

The effectiveness of this compound and other pyrethrins can be significantly enhanced when combined with certain synergistic compounds. ontosight.aifood.gov.ukgoogle.com Piperonyl butoxide (PBO) is a widely recognized synergist often co-formulated with pyrethrins. ontosight.aifood.gov.uknih.gov PBO functions by inhibiting the hydrolytic enzymes within arthropods that are responsible for metabolizing and detoxifying pyrethrins. food.gov.uknih.gov This inhibition prevents the rapid breakdown of this compound in the insect's body, thereby extending its persistence and increasing its insecticidal activity. nih.govgoogle.com The addition of piperonyl butoxide can amplify the insecticidal effect of pyrethrins by 2 to 12 times. nih.gov

Metabolism and Degradation of Cinerin Ii

Metabolic Pathways in Biological Systems

The breakdown of pyrethroids, including Cinerin II, exhibits some variation depending on the specific structure but generally follows similar metabolic pathways across mammalian species. nih.gov

In mammals, this compound and other pyrethrins (B594832) undergo rapid metabolism, leading to their detoxification and excretion. researchgate.netresearchgate.netnih.gov

The primary metabolic pathways for pyrethrins, including this compound, involve both oxidative attacks at multiple sites and the hydrolysis of the central ester bond. nih.govveteriankey.comresearchgate.netnih.govpsu.edunih.gov For this compound, jasmolin II, and pyrethrin II compounds, oxidation in mouse liver primarily occurs via the methyl groups at positions 5 and 6, and the double bond at positions 8' and 9'. psu.edu While pyrethrins I are mainly metabolized through oxidative processes, pyrethrins II, such as this compound, are metabolized through a combination of hydrolytic and oxidative processes. nih.govnih.gov The ester bond can be rapidly degraded by hydrolysis in the gastrointestinal tract and to some extent in tissues of warm-blooded animals. nih.govnih.govpsu.edu

Metabolism of this compound and other pyrethrins is largely mediated by non-specific microsomal carboxyesterases and microsomal mixed function oxidases (MFOs), which are present in nearly all tissue types, with particularly high activity observed in the liver. nih.govveteriankey.comcdc.govresearchgate.netnih.govunipd.itslideshare.netcornell.edu These enzymatic systems play a predominant role in the rapid metabolism of pyrethroids in mammals, contributing to their low mammalian toxicity. researchgate.netresearchgate.net The relative rates of microsomal oxidation are similar for pyrethrin I, pyrethrin II, cinerin I, and this compound. healthcouncil.nl

Following metabolism, this compound and its metabolites are primarily excreted from the body. The oxidation and hydrolysis products are excreted in the urine, while non-degraded parent compounds can be excreted via the small intestinal tract. psu.edu Metabolites, such as chrysanthemummonocarboxylic acid, are excreted in both urine and feces. nih.govnih.govnih.gov Studies with radiolabeled pyrethrin II in rats showed that a significant portion of the label was recovered as exhaled carbon dioxide, with a smaller percentage in urine, indicating extensive metabolism. nih.govhealthcouncil.nl Pyrethrins or their metabolites are not known to be stored in the body or excreted in milk. nih.govnih.gov

In insects, the ability to degrade and detoxify pyrethrins is largely attributed to mixed-function oxidases (MFOs). unipd.it These enzymes can modify the chemical structure of insecticides, rendering them less harmful to the insect. slideshare.net Early studies on pyrethroid metabolism in insects initially suggested that hydrolysis of the ester linkage was the major detoxification mechanism. annualreviews.org However, later research indicated that detoxification might be initiated on the keto-alcohol moiety while the acid moiety and ester linkage remain intact. nih.govannualreviews.org The upregulation of microsomal enzymes is also a mechanism of pyrethroid resistance in insects. veteriankey.com When synergists like piperonyl butoxide are combined with pyrethrins, their insecticidal activity is increased by inhibiting the detoxification enzymes in insects. unipd.ithealthcouncil.nlarkat-usa.org

Resistance Mechanisms to Cinerin Ii

Target-Site Resistance in Insects

Target-site resistance is a significant mechanism through which insects develop insensitivity to cinerin II and other pyrethroids. ahdb.org.uk This form of resistance arises from genetic modifications in the protein that the insecticide is designed to attack.

The primary target for this compound and other pyrethroids is the voltage-gated sodium channel (VGSC), a crucial component of the insect's nervous system responsible for the propagation of nerve impulses. nih.govljmu.ac.uk These insecticides bind to the VGSC, forcing it to remain open and causing persistent depolarization of the nerve cell membrane. This leads to paralysis and eventual death of the insect. nih.govljmu.ac.uk

However, specific point mutations in the gene encoding the VGSC can alter the channel's structure, thereby reducing the binding affinity of pyrethroids like this compound. nih.gov This phenomenon is commonly referred to as knockdown resistance (kdr). ahdb.org.uk The presence of these mutations means that the insecticide can no longer effectively bind to its target, rendering the insect resistant. nih.gov For instance, mutations such as L1014F in domain IIS6 and M918T in the IIS4-S5 linker of the para sodium channel in Drosophila melanogaster have been shown to decrease the channel's sensitivity to pyrethroids. researchgate.net While direct studies on this compound are limited, the shared mode of action among pyrethroids suggests that these kdr mutations would also confer resistance to this compound.

| Mutation | Location in VGSC | Effect on Pyrethroid Sensitivity | Insect Species Example |

| L1014F (kdr) | Domain IIS6 | Reduces sensitivity | Musca domestica (Housefly) ljmu.ac.uk |

| M918T (super-kdr) | IIS4-S5 linker | Further reduces sensitivity when combined with kdr | Musca domestica (Housefly) ljmu.ac.uk |

| T929I | Domain IIS5 | Confers resistance | Musca domestica (Housefly) ljmu.ac.uk |

Metabolic Resistance to this compound

Metabolic resistance is another prevalent and highly effective mechanism that insects employ to counteract the toxic effects of this compound. pesticidestewardship.org This strategy involves the enzymatic detoxification of the insecticide molecule before it can reach its target site in the nervous system. pjoes.com

Three major families of enzymes are primarily responsible for the metabolic detoxification of insecticides: cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs). mdpi.commdpi.com

Cytochrome P450 Monooxygenases (P450s): These enzymes are a large and diverse group of hemoproteins that play a critical role in the metabolism of a wide range of foreign compounds, including insecticides. nih.govresearchgate.net P450s detoxify pyrethroids like this compound through oxidative reactions, such as hydroxylation, which renders the molecule more water-soluble and easier to excrete. researchgate.netmyspecies.info

Esterases: Carboxylesterases are another key group of detoxifying enzymes that confer resistance to pyrethroids. scielo.br They break down the ester bond present in the this compound molecule, a process known as hydrolysis, which inactivates the insecticide. scielo.brfiocruz.br

Glutathione S-transferases (GSTs): GSTs are multifunctional enzymes that play a role in cellular detoxification. nih.gov They catalyze the conjugation of glutathione to electrophilic compounds, including insecticides or their metabolites, making them more water-soluble and facilitating their removal from the insect's body. researchgate.netresearchgate.net GSTs can also contribute to resistance by sequestering the insecticide, preventing it from reaching its target. mdpi.com

In resistant insect populations, the enhanced detoxification of this compound is often a result of the overexpression of the genes encoding these detoxifying enzymes. researchgate.net This leads to higher levels of the respective enzymes and, consequently, a more rapid breakdown of the insecticide. nih.gov Gene duplication or amplification is a common genetic mechanism leading to the increased production of P450s and esterases in resistant strains. myspecies.infoird.fr This increased enzymatic activity allows the insect to metabolize the insecticide at a rate that prevents it from reaching a lethal concentration at the target site.

| Enzyme Family | Detoxification Mechanism | Effect on this compound |

| Cytochrome P450 Monooxygenases | Oxidation | Hydroxylation of the molecule |

| Esterases | Hydrolysis | Cleavage of the ester bond |

| Glutathione S-transferases | Conjugation and Sequestration | Increased water solubility and excretion |

Behavioral Resistance Mechanisms

In addition to physiological resistance, insects can also develop behavioral mechanisms to avoid exposure to insecticides like this compound. pesticidestewardship.org Behavioral resistance is an evolved change in behavior that reduces an insect's contact with a toxic substance. nih.govresearchgate.net This can include avoiding treated surfaces, ceasing to feed on treated plants, or moving away from areas where an insecticide has been applied. pesticidestewardship.org For example, some insects may develop a preference for resting on untreated surfaces or may leave a treated area more quickly than susceptible individuals. uq.edu.auresearchgate.net While less studied than target-site and metabolic resistance, behavioral avoidance can significantly impact the effectiveness of insecticide applications.

Cross-Resistance Patterns with Other Insecticides

The development of resistance to this compound can also lead to cross-resistance to other insecticides, particularly those with a similar mode of action or that are detoxified by the same metabolic pathways. mdpi.com For instance, insects with kdr mutations in their voltage-gated sodium channels are often resistant to a wide range of pyrethroids and even older organochlorine insecticides like DDT, which also target the VGSC. researchgate.net

Similarly, enhanced metabolic detoxification through the overexpression of P450s, esterases, or GSTs can confer resistance to multiple classes of insecticides. fiocruz.br For example, an insect population that has developed resistance to a pyrethroid through increased P450 activity may also exhibit resistance to certain organophosphates or carbamates that are metabolized by the same enzymes. nih.gov This presents a significant challenge for pest management, as the use of one insecticide can inadvertently select for resistance to others, limiting the number of effective control options. researchgate.netnih.gov

Strategies for Resistance Management and Mitigation

Effective management of insecticide resistance is essential to preserve the utility of compounds like this compound. Integrated Resistance Management (IRM) strategies aim to delay or prevent the evolution of resistance by minimizing selection pressure. tamu.eduresearchgate.net

Chemical-Based Strategies

Insecticide Rotation and Alternation: One of the cornerstones of resistance management is the rotation of insecticides with different modes of action. tamu.edu This strategy prevents successive generations of a pest from being exposed to the same selection pressure. For instance, after using a pyrethrin like this compound (IRAC Group 3A), a product from a different class, such as an organophosphate (IRAC Group 1B) or a neonicotinoid (IRAC Group 4A), should be used. This approach helps to manage resistance to any single class of chemistry. tamu.edu

Use of Synergists: Synergists are compounds that, while having little to no insecticidal activity on their own, enhance the effectiveness of an insecticide. orst.edu They primarily work by inhibiting the detoxification enzymes responsible for metabolic resistance. nih.govresearchgate.net Piperonyl butoxide (PBO) is a commonly used synergist that inhibits P450 enzymes, thereby restoring the susceptibility of resistant insect populations to pyrethrins (B594832) like this compound. ucanr.eduslideshare.net

Table 1: Common Synergists and Their Target Enzyme Systems

| Synergist | Target Enzyme System | Primary Insecticide Class Synergized |

|---|---|---|

| Piperonyl Butoxide (PBO) | Cytochrome P450s (P450s) | Pyrethrins, Pyrethroids |

| S,S,S-tributyl phosphorotrithioate (DEF) | Esterases | Organophosphates, Pyrethroids |

| Diethyl Maleate (DEM) | Glutathione S-transferases (GSTs) | Organophosphates, Pyrethroids |

Non-Chemical and Integrated Approaches

Integrated Pest Management (IPM): IPM is a holistic approach that combines multiple control tactics to manage pest populations effectively and sustainably. ucanr.edu By integrating biological control (e.g., predators and parasitoids), cultural control (e.g., crop rotation, sanitation), and physical methods (e.g., traps), reliance on chemical insecticides is reduced. This inherently lowers the selection pressure for resistance. ucanr.edu

Resistance Monitoring: Regular monitoring of pest populations to detect resistance at an early stage is crucial. Bioassays and molecular diagnostics can determine the frequency and type of resistance mechanisms present. This information allows for timely adjustments to control strategies, such as switching to a more effective insecticide class before control failures become widespread.

Table 2: Overview of Resistance Management Strategies

| Strategy | Principle | Key Action |

|---|---|---|

| Insecticide Rotation | Vary the selection pressure | Alternate insecticides with different Modes of Action (MoA) between pest generations. tamu.edu |

| Use of Synergists | Counteract metabolic resistance | Mix or co-formulate pyrethrins with inhibitors of detoxification enzymes (e.g., PBO). orst.edunih.gov |

| Integrated Pest Management (IPM) | Reduce reliance on chemicals | Combine biological, cultural, physical, and chemical controls. ucanr.edu |

| Maintain Refugia | Preserve susceptible genes | Leave a portion of the pest population untreated to allow susceptible individuals to survive and interbreed with resistant ones. |

| Optimal Dosing | Avoid sublethal exposure | Use the recommended label rates to ensure a high mortality rate, reducing the survival of moderately resistant individuals. tamu.edu |

By understanding the intricate mechanisms of resistance and implementing robust, multi-faceted management strategies, the long-term efficacy of important natural insecticides like this compound can be preserved.

Advanced Research Methodologies for Cinerin Ii Analysis

Chromatographic Techniques for Cinerin II Quantification and Profiling

Chromatographic methods are fundamental for separating this compound from other pyrethrin esters and complex sample matrices, enabling its accurate quantification and profiling.

High-Performance Liquid Chromatography (HPLC) is extensively utilized for the quantitative determination of this compound and other pyrethrins (B594832). Normal-phase HPLC has been employed for the separation and quantitative analysis of all six insecticidal components in pyrethrum extract, demonstrating selectivity, accuracy, precision, linearity, range, ruggedness, and robustness nih.govthegoodscentscompany.com. For instance, this compound has a reported retention time of 14.571 minutes in certain HPLC analyses easychem.org.

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced analytical capabilities compared to conventional HPLC. By utilizing columns packed with smaller particles (diameter < 2 µm), UPLC systems achieve improved resolution, sensitivity, and peak capacity, while significantly increasing analysis speed uni.lusdsc.edu. This makes UPLC particularly valuable for multi-residue pesticide analysis, including pyrethrins, in complex samples such as fruits and vegetables uni.lunih.gov. Methods often involve mobile phases comprising water with additives like formic acid and ammonium (B1175870) formate, paired with acetonitrile (B52724) lipidmaps.org. Such methods have demonstrated good linearity (e.g., correlation factor of 0.99), acceptable precision (relative standard deviation ≤ 9.0%), and high extraction recoveries (85–94%) nih.govlipidmaps.org.

Gas Chromatography (GC) is another important chromatographic technique for the analysis of this compound, particularly for volatile compounds or those that can be readily derivatized to become volatile babraham.ac.uknih.gov. GC coupled with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) have been used for the quantitative analysis of pyrethrin esters, including this compound, in pyrethrum extracts and other matrices wikipedia.orgflybase.org. For example, in a GC analysis, this compound has been separated at an isothermal oven temperature of 180 °C, with injector and flame ionization detector temperatures set at 250 °C wikipedia.org.

While effective, GC-based methods for pyrethrins can be complicated by the isomerization of pyrethrin I and pyrethrin II at elevated temperatures, which can affect quantification wikipedia.org. Despite this, GC-MS/MS provides high sensitivity and selectivity for trace analysis of this compound and other pesticides in challenging matrices uni.lu.

Mass Spectrometry (MS) Applications in this compound Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely applied for the simultaneous quantification of this compound and other pyrethrins in various samples, including animal feeds, fruits, and vegetables nih.gov. This technique offers high sensitivity and specificity, often utilizing electrospray ionization (ESI) in positive ion mode, where pyrethrins typically form [M+H]+ adducts lipidmaps.org. Quantitative detection is frequently performed in Multiple Reaction Monitoring (MRM) mode, which enhances sensitivity and specificity by monitoring specific precursor-to-product ion transitions nih.govuni.lu. For instance, this compound has a parent ion of 361 and daughter ions of 149 and 107 in MS/MS analysis wikipedia.org. LC-MS/MS methods for pyrethrins have demonstrated low limits of detection (LOD) and quantification (LOQ), with reported LODs between 0.15 and 3 µg/kg and LOQs between 1 and 10 µg/kg in animal feeds, and validated LOQs as low as 2 µg/kg in fruits and vegetables nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is complementary to LC-MS, particularly suited for volatile and semi-volatile metabolites babraham.ac.uknih.gov. GC-MS is crucial for metabolite identification through searching against mass spectral libraries using electron ionization (EI) babraham.ac.uknih.gov. Both GC-MS and LC-MS analyses often integrate sample preparation techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for extracting pyrethrins from diverse matrices lipidmaps.org.

Spectroscopic Methods in this compound Characterization

Spectroscopic methods play a vital role in the structural characterization and confirmation of this compound. Fourier Transform–Infrared (FTIR) spectroscopy is used for structural confirmation of pyrethrin esters, including this compound, often in conjunction with chromatographic and mass spectrometric data nih.govwikipedia.org. Additionally, this compound exhibits a UV maximum absorption at 229 nm, with a molar extinction coefficient of 28,700 g-moles/L, providing a spectroscopic signature for its detection and characterization.

Molecular Docking and In Silico Modeling for this compound Interactions

Advanced Extraction Techniques for this compound from Plant Matrix

The extraction of this compound, along with other pyrethrins, from Tanacetum cinerariifolium flowers has evolved significantly with the advent of advanced methodologies aimed at improving yield, purity, and environmental sustainability. Traditional methods, such as Soxhlet extraction and maceration, have been complemented or replaced by more efficient "green" extraction techniques mdpi.comsrce.hressencejournal.com.

Supercritical CO2 Extraction (SC-CO2) Supercritical CO2 extraction has emerged as a highly effective method for isolating pyrethrins, including this compound, from pyrethrum flowers mdpi.comresearchgate.net. This technique utilizes carbon dioxide above its critical temperature and pressure, allowing it to behave as both a liquid and a gas, thereby facilitating efficient extraction. Studies have shown that SC-CO2 extraction is particularly effective in yielding the highest total amount of pyrethrins, including this compound, compared to other novel green extraction methods mdpi.com. The non-polar nature of SC-CO2 aligns well with the properties of pyrethrins, which are more soluble in non-polar solvents mdpi.com. Research indicates that SC-CO2 extraction can provide better quality extracts in terms of pyrethrin content compared to ultrasonic extraction and Soxhlet extraction using hexane (B92381) mdpi.com.

Ultrasound-Assisted Extraction (UAE) Ultrasound-assisted extraction is another advanced technique that significantly enhances the recovery of this compound from plant matrices. UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which then collapse, disrupting plant cell walls and facilitating the release of target compounds essencejournal.com. This method often requires less organic solvent and can achieve high yields within shorter extraction times essencejournal.comresearchgate.net. For this compound, studies have shown that specific solvent and temperature combinations are crucial for optimal extraction. For instance, this compound was successfully extracted using 80% ethanol (B145695) at 70 °C via UAE mdpi.com. The amount of total pyrethrins extracted with UAE can be up to five times higher than with Microwave-Assisted Extraction (MAE) under certain conditions mdpi.com.

High-Voltage Electric Discharge (HVED)-Assisted Extraction and Deep Eutectic Solvent (DES) Extraction HVED and DES extractions are emerging "green" technologies being explored for pyrethrin extraction. HVED involves applying high-voltage pulses to create electric discharges, which can disrupt cell membranes and enhance mass transfer mdpi.com. DES extraction utilizes deep eutectic solvents, which are mixtures of two or more compounds that form a eutectic mixture with a melting point lower than that of its individual components, offering a sustainable alternative to traditional organic solvents mdpi.com. These methods are part of ongoing research to find more environmentally friendly and efficient ways to extract natural products like this compound mdpi.com.

Pressurized Liquid Extraction (PLE) Pressurized Liquid Extraction, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase the efficiency of solvent extraction. This technique allows for rapid and efficient extraction of compounds from solid matrices essencejournal.com. Research has shown PLE to be efficient for the extraction of various bioactive compounds from plants, offering high yields and a broad range of extracted compounds nih.gov.

Detailed Research Findings for this compound Extraction The selection of the extraction method and its parameters (solvent, temperature, pressure) significantly influences the yield of this compound. A comparative study on Dalmatian pyrethrum (Tanacetum cinerariifolium) evaluated several green extraction techniques, providing insights into their effectiveness for this compound.

| Extraction Method | Solvent System | Temperature (°C) | This compound Content (ng/mg ± SD) | Reference |

|---|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | 50% Ethanol | 50, 70, 120 | Not extracted | mdpi.com |

| Acetone | 50, 70, 120 | Not extracted | mdpi.com | |

| Water | 50, 70, 120 | Not extracted | mdpi.com | |

| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 70 | Extracted (specific value not provided, but noted as extracted) | mdpi.com |

| Supercritical CO2 Extraction (SC-CO2) | CO2 (non-polar) | Optimal conditions vary | Highest total pyrethrins (124.37 ng/mg total) | mdpi.com |

Note: Specific this compound content values for UAE and SC-CO2 were not explicitly detailed in the provided snippets, only that this compound was extracted or contributed to the total pyrethrins.

Subsequent Isolation and Purification Following the initial extraction from the plant matrix, the crude extract contains a mixture of pyrethrins, including this compound, along with other plant impurities wikipedia.orgherts.ac.uk. To obtain pure this compound, advanced separation and purification techniques are employed. Chromatography is a key methodology for this purpose.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This technique has been utilized for the quantitative determination and separation of all six insecticidal components of pyrethrum extract, including this compound nih.govpsu.edu. NP-HPLC offers selectivity, accuracy, and precision for separating these closely related esters nih.gov.

Centrifugal Partition Chromatography (CPC): CPC, also known as liquid-liquid partitioning, is a powerful technique for the separation of natural products. It has been successfully optimized for the separation of pyrethrin, cinerin, and jasmolin compounds within their respective groups (Pyrethrins I and Pyrethrins II) after an initial separation by normal phase liquid chromatography on silica (B1680970) gel researchgate.net. This method allows for the production of gram quantities of individual pyrethrins with high purity, often exceeding 99% researchgate.net. A significant advantage of CPC is the absence of chemical degradation often seen in solid-phase chromatography, leading to full recovery of constituents researchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While primarily used for quantification and confirmation of pyrethrin residues in samples, LC-MS/MS methods are highly sensitive and can individually quantify this compound and other pyrethrin components nih.gov. This analytical method can be applied after extraction to assess the presence and quantity of this compound.

Q & A

Q. What steps ensure rigorous peer review of this compound research manuscripts?

- Methodological Answer : Reviewers should demand raw data for key claims (e.g., chromatograms, spectral libraries) and verify statistical methods. Assess whether mechanistic hypotheses are tested via falsification experiments (e.g., target-site mutagenesis). Flag overinterpretations of correlative data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.